3-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
CAS No.:
Cat. No.: VC20184694
Molecular Formula: C27H27N3O4S2
Molecular Weight: 521.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O4S2 |
|---|---|
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | 3-[(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C27H27N3O4S2/c1-3-4-14-34-21-10-11-22(18(2)15-21)25-19(17-30(28-25)20-8-6-5-7-9-20)16-23-26(33)29(27(35)36-23)13-12-24(31)32/h5-11,15-17H,3-4,12-14H2,1-2H3,(H,31,32)/b23-16- |
| Standard InChI Key | VHHRVFYNUASJPN-KQWNVCNZSA-N |
| Isomeric SMILES | CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)C |
| Canonical SMILES | CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)C |
Introduction
Structural and Chemical Identity
Core Structure and Substituents
The compound features a central thiazolidinone ring fused with a pyrazole moiety, creating a conjugated system stabilized by the (5Z)-configuration of the exocyclic double bond . The pyrazole ring is substituted at position 3 with a 4-butoxy-2-methylphenyl group, while position 1 retains a phenyl substituent . The thiazolidinone ring incorporates a thioxo group at position 2 and a propanoic acid side chain at position 3, contributing to both hydrophilicity and hydrogen-bonding capacity .
Table 1: Key Structural Features
Nomenclature and Synonyms
The IUPAC name emphasizes the Z-configuration of the methylidene group and the substitution pattern on the heterocycles . Alternative designations include:
-
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular Properties and Physicochemical Data
Mass and Composition
The compound has an average molecular mass of 521.650 g/mol, with exact monoisotopic mass calculated as 521.144298 Da . The elemental composition (C: 62.16%, H: 5.22%, N: 8.06%, O: 12.27%, S: 12.30%) suggests moderate polarity, balanced by the aromatic and aliphatic substituents.
Table 2: Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₂₇H₂₇N₃O₄S₂ |
| Exact mass | 521.144298 Da |
| Topological polar SA | 157 Ų (estimated) |
| logP (octanol-water) | ~3.2 (predicted) |
| Hydrogen bond donors | 1 (propanoic acid -COOH) |
Spectral Characteristics
While explicit spectral data are unavailable in the provided sources, analogous thiazolidinone derivatives typically exhibit:
-
¹H NMR: Pyrazole protons at δ 7.2-8.5 ppm; thioxo group deshielding adjacent methylene protons to δ 3.8-4.2
-
IR: Strong C=O stretch ~1700 cm⁻¹ (thiazolidinone), C=S ~1250 cm⁻¹
Synthetic Considerations
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
-
Pyrazole core: Likely synthesized via [3+2] cycloaddition between hydrazines and 1,3-diketones
-
Thiazolidinone ring: Formed through cyclocondensation of mercaptoacetic acid with imines
-
Aryl substituents: Introduced via Suzuki-Miyaura coupling for the 4-butoxy-2-methylphenyl group
Critical Reaction Steps
-
Pyrazole functionalization: Protection of the 4-position methylidene group prior to introducing the phenyl substituent
-
Stereoselective formation: The Z-configuration is preserved using bulky bases to prevent isomerization during thiazolidinone ring closure
-
Side chain incorporation: Propanoic acid is introduced via nucleophilic substitution on the thiazolidinone nitrogen
Biological Relevance and Structure-Activity Relationships
Target Prediction
The thioxo-thiazolidinone scaffold is associated with:
-
Antimicrobial activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition
-
Anticancer potential: Topoisomerase II inhibition observed in structurally related compounds
-
Anti-inflammatory effects: COX-2 selectivity modulated by the propanoic acid side chain
Toxicity Considerations
While specific toxicological data are absent, the presence of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume